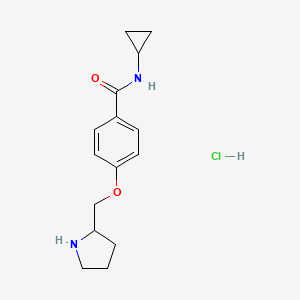
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride
説明
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamidehydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O2 and its molecular weight is 296.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C16H22ClN2O2 |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride |
| CAS Number | 1306739-74-1 |
The biological activity of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized to act as a ligand for certain G-protein coupled receptors (GPCRs), modulating their activity and influencing various signaling pathways. This modulation can lead to a range of biological effects, including analgesic and anti-inflammatory actions.
Biological Activities
- Analgesic Effects : Research indicates that this compound may exhibit pain-relieving properties. In animal models, it has shown efficacy comparable to established analgesics, suggesting its potential use in pain management therapies.
- Anti-inflammatory Properties : Studies have demonstrated that N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride can reduce inflammation markers in vitro and in vivo, indicating its role in inflammatory disease treatment.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress, which could have implications for neurodegenerative diseases.
Study 1: Analgesic Efficacy
In a controlled study involving rodents, N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride was administered to assess its analgesic properties. The results indicated a significant reduction in pain response compared to a placebo group, with an effective dose range identified.
Study 2: Anti-inflammatory Activity
A separate study focused on the compound's anti-inflammatory effects showed that it significantly decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in a murine model of arthritis. Histological analysis revealed reduced synovial inflammation and joint damage.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Analgesic Activity | Rodent Pain Models | Significant pain reduction compared to placebo |
| Anti-inflammatory Effects | Murine Arthritis Model | Decreased cytokine levels; reduced joint inflammation |
| Neuroprotection | Oxidative Stress Model | Protection against neuronal cell death |
科学的研究の応用
Chemistry
N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride serves as a valuable building block for synthesizing more complex organic molecules. Its cyclopropyl group and piperidine ring provide unique reactivity patterns that can be exploited in various synthetic pathways.
Synthetic Routes:
The synthesis typically involves the reaction of 4-(pyrrolidin-2-ylmethoxy)benzoic acid with cyclopropylamine, often utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Biology
In biological research, this compound has been investigated for its potential role as a ligand in receptor binding studies. The unique structure allows it to interact with various biological targets, which may lead to insights into receptor mechanisms and drug development.
Mechanism of Action:
The compound is believed to modulate the activity of specific receptors or enzymes, potentially leading to various biological effects such as analgesic or anti-inflammatory responses .
Medicine
The therapeutic potential of N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride is being explored in the context of drug development. Preliminary studies suggest it may act as an insulin secretagogue, enhancing insulin secretion in a glucose-dependent manner, which could be beneficial for managing conditions like diabetes .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Analgesic Effects: Research indicates that derivatives of this compound exhibit significant analgesic properties, making them candidates for pain management therapies.
- Insulin Secretion Modulation: Studies have shown that compounds similar to N-Cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide hydrochloride can regulate insulin levels effectively by targeting voltage-gated potassium channels in pancreatic beta cells .
特性
IUPAC Name |
N-cyclopropyl-4-(pyrrolidin-2-ylmethoxy)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15(17-12-5-6-12)11-3-7-14(8-4-11)19-10-13-2-1-9-16-13;/h3-4,7-8,12-13,16H,1-2,5-6,9-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVQTBYMHCUYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















